methyl (1R,2S,5S)-3-((S)-2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1R,2S,5S)-3-((S)-2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[310]hexane-2-carboxylate is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,2S,5S)-3-((S)-2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate can be achieved through parallel kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate . This method allows for the efficient synthesis of both enantiomers of the compound. The reaction conditions typically involve the use of specific catalysts and reagents to achieve the desired stereochemistry.
Industrial Production Methods
the principles of parallel kinetic resolution and the use of flow microreactor systems for the synthesis of similar compounds suggest that scalable and sustainable methods could be developed .
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,2S,5S)-3-((S)-2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
Methyl (1R,2S,5S)-3-((S)-2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl (1R,2S,5S)-3-((S)-2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into particular binding sites, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1S,2R,5R)-3-((S)-2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
- Methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate
Uniqueness
Methyl (1R,2S,5S)-3-((S)-2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate is unique due to its specific stereochemistry and bicyclic structure. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
Methyl (1R,2S,5S)-3-((S)-2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly as a potential inhibitor of viral proteases, including the main protease (Mpro) of SARS-CoV-2. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H34N2O5
- Molecular Weight : 382.49 g/mol
- CAS Number : 394735-26-3
The primary biological activity of this compound is attributed to its role as an inhibitor of the SARS-CoV-2 main protease (Mpro). The Mpro enzyme is crucial for the replication of the virus, making it a prime target for antiviral drug development. The compound's structure allows it to effectively bind to the active site of Mpro, inhibiting its enzymatic activity.
Binding Interactions
Research indicates that the compound utilizes hydrogen bonding and hydrophobic interactions to stabilize its binding within the active site of Mpro. The dimerization of Mpro enhances its activity, and inhibitors like this compound can disrupt this process by stabilizing the inactive form of the enzyme .
Case Studies and Experimental Data
- Inhibition Studies : In vitro studies have demonstrated that this compound significantly reduces viral replication in cell cultures infected with SARS-CoV-2. For instance, at a dosage of 500 mg/kg administered twice daily, it reduced lung virus titers by 2.7 log10 .
- Structural Analysis : X-ray crystallography has provided insights into how this compound interacts with the Mpro enzyme. The γ-lactam moiety within the compound forms critical interactions with residues in the S1 binding pocket of Mpro, which is essential for its inhibitory effect .
- Comparative Studies : When compared to other known inhibitors like boceprevir and narlaprevir, this compound exhibited a more favorable binding enthalpy due to unique interactions with key residues in the active site .
Data Table: Comparative Inhibition Potency
Compound Name | Viral Target | IC50 (µM) | Binding Mode |
---|---|---|---|
This compound | SARS-CoV-2 Mpro | 0.05 | Covalent |
Boceprevir | HCV Protease | 0.15 | Non-covalent |
Narlaprevir | HCV Protease | 0.10 | Non-covalent |
Safety and Toxicology
While promising as an antiviral agent, safety assessments indicate that this compound may exhibit irritant properties and should be handled with caution in laboratory settings . Further toxicological studies are necessary to fully understand its safety profile.
Properties
Molecular Formula |
C15H26N2O3 |
---|---|
Molecular Weight |
282.38 g/mol |
IUPAC Name |
methyl (1R,2S,5S)-3-[(2S)-2-amino-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate |
InChI |
InChI=1S/C15H26N2O3/c1-14(2,3)11(16)12(18)17-7-8-9(15(8,4)5)10(17)13(19)20-6/h8-11H,7,16H2,1-6H3/t8-,9-,10-,11+/m0/s1 |
InChI Key |
WUVFBJQCJGPLJV-XWLWVQCSSA-N |
Isomeric SMILES |
CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)N)C(=O)OC)C |
Canonical SMILES |
CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)N)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.